molecular formula C21H19ClN2O3S B3570574 N-(4-chlorobenzyl)-4-[methyl(phenylsulfonyl)amino]benzamide

N-(4-chlorobenzyl)-4-[methyl(phenylsulfonyl)amino]benzamide

Cat. No. B3570574
M. Wt: 414.9 g/mol
InChI Key: WGILLGKVRHNWIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorobenzyl)-4-[methyl(phenylsulfonyl)amino]benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. It is a member of the benzamide family of compounds, which are known for their diverse range of biological activities. In

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-4-[methyl(phenylsulfonyl)amino]benzamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and proliferation. Specifically, it has been shown to inhibit the activity of the enzyme histone deacetylase, which is involved in the regulation of gene expression and cell cycle progression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-chlorobenzyl)-4-[methyl(phenylsulfonyl)amino]benzamide are still being studied, but it has been shown to have a variety of effects on cellular processes. In addition to its inhibitory effects on cell growth and proliferation, it has also been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been studied for its potential use as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-chlorobenzyl)-4-[methyl(phenylsulfonyl)amino]benzamide in lab experiments is its broad range of potential applications. It has been shown to have activity against a variety of different types of cancer cells, as well as potential neuroprotective effects. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for the use of N-(4-chlorobenzyl)-4-[methyl(phenylsulfonyl)amino]benzamide in scientific research. One area of interest is in the development of new cancer therapies that target the enzyme histone deacetylase. It may also have potential applications in the treatment of neurodegenerative diseases, as well as other conditions that involve oxidative stress and inflammation. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential interactions with other cellular processes.

Scientific Research Applications

N-(4-chlorobenzyl)-4-[methyl(phenylsulfonyl)amino]benzamide has been studied for its potential applications in a variety of scientific research fields, including cancer research, neuroscience, and medicinal chemistry. In cancer research, this compound has been shown to inhibit the growth of several different types of cancer cells, including breast, colon, and lung cancer cells. It has also been studied for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

4-[benzenesulfonyl(methyl)amino]-N-[(4-chlorophenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O3S/c1-24(28(26,27)20-5-3-2-4-6-20)19-13-9-17(10-14-19)21(25)23-15-16-7-11-18(22)12-8-16/h2-14H,15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGILLGKVRHNWIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorobenzyl)-4-[methyl(phenylsulfonyl)amino]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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